

A Technical Guide to the Spectral Properties and Application of NIR-797 Isothiocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NIR-797 isothiocyanate*

Cat. No.: *B15554533*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral and physical properties of **NIR-797 isothiocyanate**, a near-infrared (NIR) cyanine dye. This document includes detailed experimental protocols for protein conjugation, purification, and spectroscopic analysis, designed to assist researchers in effectively utilizing this fluorophore in their work.

Core Properties of NIR-797 Isothiocyanate

NIR-797 isothiocyanate is a versatile fluorescent dye used for labeling proteins and other biomolecules.^[1] Its application is particularly advantageous in biological imaging due to its absorption and emission in the near-infrared spectrum, a region with minimal autofluorescence from biological tissues.^[1] The isothiocyanate group enables covalent conjugation to primary amines on target molecules.

Quantitative Spectral and Physical Data

The essential properties of **NIR-797 isothiocyanate** are summarized in the table below. These values are crucial for accurate experimental design and data interpretation.

Property	Value	Reference
CAS Number	152111-91-6	
Molecular Formula	C ₄₅ H ₅₀ N ₃ NaO ₆ S ₄	
Molecular Weight	880.14 g/mol	
Excitation Maximum (λ_{ex})	795 nm (in 0.1 M phosphate, pH 7.0)	
Emission Maximum (λ_{em})	817 nm (in 0.1 M phosphate, pH 7.0)	
Molar Extinction Coefficient (ϵ)	~391,000 M ⁻¹ cm ⁻¹ (at 797 nm)	[2]
Quantum Yield (Φ)	Not widely reported; typically low for NIR dyes (0.01-1.4%)	[3]
Appearance	Blue-green powder	[1]
Solubility	Soluble in ethanol and DMSO	[1] [4]

Note on Molar Extinction Coefficient: A mass extinction coefficient of 444.3 L g⁻¹ cm⁻¹ has been reported.[\[2\]](#) This value was converted to a molar extinction coefficient using the molecular weight of 880.14 g/mol .

Note on Quantum Yield: The specific quantum yield for **NIR-797 isothiocyanate** is not readily available in the reviewed literature. However, near-infrared dyes emitting in this region typically exhibit lower quantum yields compared to visible-spectrum fluorophores.[\[3\]](#)

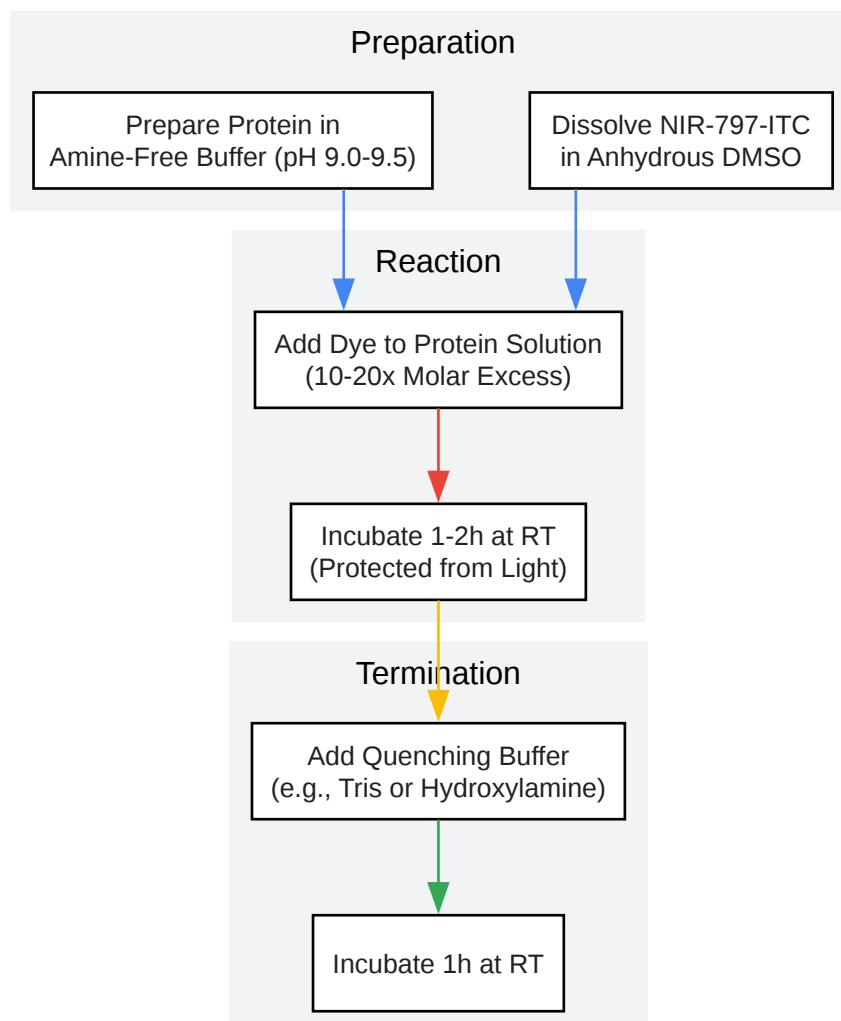
Experimental Protocols

The following sections provide detailed methodologies for the use of **NIR-797 isothiocyanate** in protein labeling applications.

Protein Conjugation with **NIR-797 Isothiocyanate**

This protocol outlines the steps for covalently labeling a protein with **NIR-797 isothiocyanate**. The isothiocyanate group reacts with primary amines, such as the N-terminus of the protein and the side chains of lysine residues.

Materials:


- Protein of interest (2-10 mg/mL)
- **NIR-797 isothiocyanate**
- Anhydrous dimethyl sulfoxide (DMSO)
- Conjugation Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5
- Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5
- Stir plate and micro-stir bars
- Reaction tubes protected from light (e.g., amber tubes or tubes wrapped in foil)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the conjugation buffer at a concentration of 2-10 mg/mL.
 - Ensure the buffer is free of amine-containing substances like Tris or glycine, and also free of sodium azide, as these will compete with the protein for reaction with the dye.^[4] If necessary, dialyze the protein against the conjugation buffer before starting.
- Dye Preparation:
 - Immediately before use, dissolve the **NIR-797 isothiocyanate** in anhydrous DMSO to a concentration of 10 mg/mL.
- Conjugation Reaction:
 - While gently stirring the protein solution, add the dissolved **NIR-797 isothiocyanate** dropwise. A common starting point is a 10- to 20-fold molar excess of the dye to the protein. The optimal ratio should be determined empirically for each specific protein.

- Protect the reaction mixture from light and incubate for 1-2 hours at room temperature with continuous stirring.
- Quenching the Reaction:
 - To stop the labeling reaction, add the quenching buffer to the mixture. Incubate for an additional hour at room temperature.

Protein Conjugation Workflow

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key steps in the protein conjugation process.

Purification of the Conjugate

After the conjugation reaction, it is essential to remove any unconjugated **NIR-797 isothiocyanate** from the labeled protein. This is commonly achieved through gel filtration (size exclusion chromatography) or ultrafiltration.

Method 1: Gel Filtration Chromatography

Materials:

- Sephadex G-25 or similar gel filtration resin
- Chromatography column
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

- Equilibrate the gel filtration column with at least 5 column volumes of the purification buffer.
- Carefully load the quenched reaction mixture onto the top of the column.
- Elute the column with the purification buffer.
- The labeled protein, being larger, will elute first. The smaller, unconjugated dye molecules will be retarded by the column and elute later.
- Collect the fractions and monitor the elution of the protein-dye conjugate by measuring the absorbance at 280 nm (for protein) and ~795 nm (for the dye).
- Pool the fractions that contain the labeled protein.

Method 2: Ultrafiltration

Materials:

- Centrifugal ultrafiltration devices with a molecular weight cut-off (MWCO) appropriate for the protein (e.g., 30 kDa MWCO for an IgG antibody).
- Purification Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4

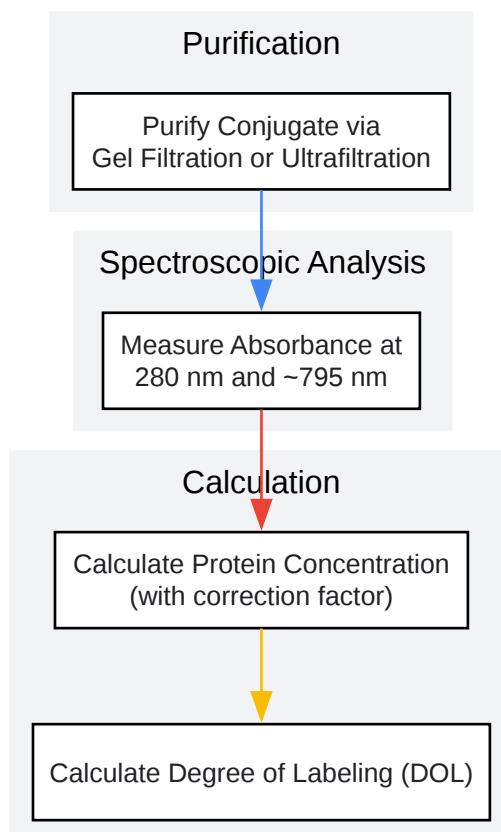
Procedure:

- Add the quenched reaction mixture to the ultrafiltration device.
- Centrifuge according to the manufacturer's instructions to concentrate the labeled protein and pass the unconjugated dye through the membrane.
- Discard the filtrate.
- Resuspend the concentrated conjugate in fresh purification buffer.
- Repeat the centrifugation and resuspension steps 2-3 times to ensure complete removal of the free dye.

Spectroscopic Characterization and Calculation of Degree of Labeling (DOL)

The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, is a critical parameter for ensuring the quality and consistency of the conjugate. It can be determined using UV-Vis spectrophotometry.

Procedure:


- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and at the absorbance maximum of the dye, ~ 795 nm (A_{max}).
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm. A correction factor (CF) is needed, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_{max} . For cyanine dyes like Cy7, this value is approximately 0.029, which can be used as an estimate for NIR-797.[\[2\]](#)
- The formulas for calculating the protein concentration and DOL are as follows:

- Protein Concentration (M) = $[A_{280} - (A_{\max} \times CF)] / \epsilon_{\text{protein}}$
- Degree of Labeling (DOL) = $A_{\max} / (\epsilon_{\text{dye}} \times \text{Protein Concentration (M)})$

Where:

- A_{280} is the absorbance of the conjugate at 280 nm.
- A_{\max} is the absorbance of the conjugate at ~795 nm.
- CF is the correction factor for the dye at 280 nm (estimated as 0.029).[\[2\]](#)
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, $\epsilon \approx 210,000 \text{ M}^{-1}\text{cm}^{-1}$).
- ϵ_{dye} is the molar extinction coefficient of **NIR-797 isothiocyanate** at ~795 nm (~391,000 $\text{M}^{-1}\text{cm}^{-1}$).[\[2\]](#)

Purification and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: A workflow diagram for the purification and subsequent analysis of the labeled protein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NIR-797-isothiocyanate - CAS-Number 152111-91-6 - Order from Chemodex [chemodex.com]
- 2. researchgate.net [researchgate.net]
- 3. A high quantum yield molecule-protein complex fluorophore for near-infrared II imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bcc.bas.bg [bcc.bas.bg]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Properties and Application of NIR-797 Isothiocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15554533#nir-797-isothiocyanate-spectral-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com